molecular formula C13H12BrNOS B14137586 (Benzyl)(4-bromophenyl)(imino)_6-sulfanone

(Benzyl)(4-bromophenyl)(imino)_6-sulfanone

Cat. No.: B14137586
M. Wt: 310.21 g/mol
InChI Key: IULWSFCSNYNDEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyl)(4-bromophenyl)(imino)_6-sulfanone can be achieved through various methods. One common approach involves the direct synthesis of NH-sulfoximines from sulfides. This reaction is mediated by bisacetoxyiodobenzene under simple conditions and employs inexpensive N-sources . The reaction conditions are mild, and the process is highly selective, ensuring the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Benzyl)(4-bromophenyl)(imino)_6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Benzyl)(4-bromophenyl)(imino)_6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (Benzyl)(4-bromophenyl)(imino)_6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzyl)(4-bromophenyl)(imino)_6-sulfanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

benzyl-(4-bromophenyl)-imino-oxo-λ6-sulfane

InChI

InChI=1S/C13H12BrNOS/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

IULWSFCSNYNDEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=N)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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